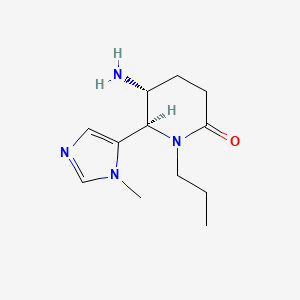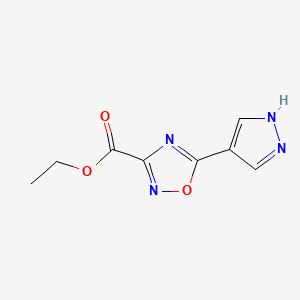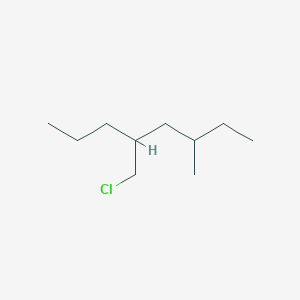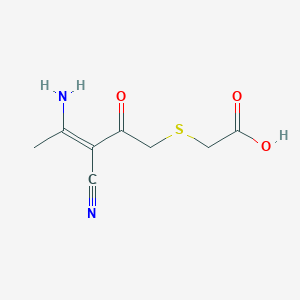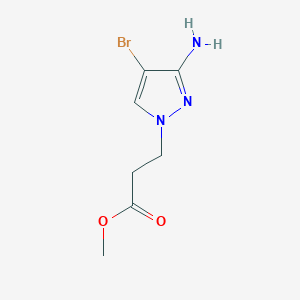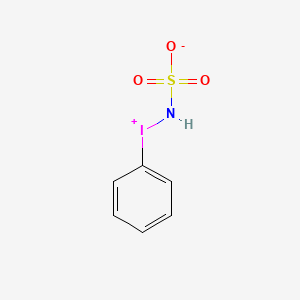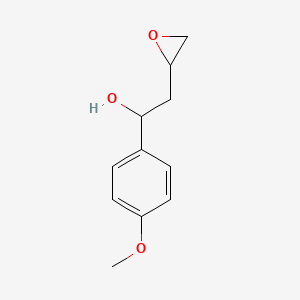
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol is an organic compound characterized by the presence of a methoxyphenyl group and an oxirane ring attached to an ethanol backbone
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol typically involves the reaction of 4-methoxyphenylacetaldehyde with an epoxidizing agent. Common synthetic routes include:
Epoxidation of 4-methoxyphenylacetaldehyde: This method involves the use of peracids or other epoxidizing agents under controlled conditions to form the oxirane ring.
Industrial production: Large-scale production may involve optimized reaction conditions, such as the use of catalysts and specific temperature and pressure settings to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major products: The major products depend on the specific reaction conditions and reagents used, but can include ketones, aldehydes, diols, and substituted derivatives.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)-2-(oxiran-2-yl)ethanol: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)propane: Similar structure but with a propane backbone instead of ethanol.
Propriétés
Numéro CAS |
849357-64-8 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-(oxiran-2-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-13-9-4-2-8(3-5-9)11(12)6-10-7-14-10/h2-5,10-12H,6-7H2,1H3 |
Clé InChI |
SWJHOHUNHZECFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CC2CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




